4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 149986-59-4
VCID: VC3192050
InChI: InChI=1S/C12H15F2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
SMILES: C1CNCCC1CC2=C(C=CC(=C2)F)F.Cl
Molecular Formula: C12H16ClF2N
Molecular Weight: 247.71 g/mol

4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

CAS No.: 149986-59-4

Cat. No.: VC3192050

Molecular Formula: C12H16ClF2N

Molecular Weight: 247.71 g/mol

* For research use only. Not for human or veterinary use.

4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride - 149986-59-4

Specification

CAS No. 149986-59-4
Molecular Formula C12H16ClF2N
Molecular Weight 247.71 g/mol
IUPAC Name 4-[(2,5-difluorophenyl)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H15F2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
Standard InChI Key OJRWEFBQWGJPPG-UHFFFAOYSA-N
SMILES C1CNCCC1CC2=C(C=CC(=C2)F)F.Cl
Canonical SMILES C1CNCCC1CC2=C(C=CC(=C2)F)F.Cl

Introduction

Structural Characteristics and Properties

Chemical Structure

The structural composition of 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride can be broken down into several key components:

  • A piperidine ring: A saturated heterocycle containing one nitrogen atom

  • A 2,5-difluorophenyl group: A benzene ring with fluorine substituents at the 2 and 5 positions

  • A methylene (-CH2-) linker: Connecting the piperidine and difluorophenyl moieties

  • A hydrochloride salt form: Where the piperidine nitrogen is protonated with a chloride counterion

Physical and Chemical Properties

Below is a comprehensive table summarizing the key properties of 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride:

PropertyValue
CAS Number149986-59-4
IUPAC Name4-[(2,5-difluorophenyl)methyl]piperidine hydrochloride
Molecular FormulaC12H16ClF2N
Molecular Weight247.71 g/mol
AppearanceTypically a crystalline solid
SolubilityLikely soluble in water and polar organic solvents (characteristic of hydrochloride salts)
StateSolid at room temperature

The hydrochloride salt formation typically enhances water solubility compared to the free base form, which is an important consideration for formulation and administration in pharmaceutical applications.

Chemical Reactivity

Reactivity Profile

The reactivity of 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride is influenced by both the piperidine ring and the difluorophenyl group. The piperidine component provides a basic nitrogen center that can participate in various reactions, including alkylation and acylation, making it versatile in organic synthesis.

The difluorophenyl group, conversely, demonstrates reduced reactivity in certain reactions due to the electron-withdrawing effects of the fluorine atoms. These fluorine substituents alter the electronic distribution within the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution and other reactions typical of benzene derivatives.

Reaction Participation

Based on the structural features of the compound, potential reactions include:

  • Nucleophilic substitution at the piperidine nitrogen (if deprotonated)

  • Functionalization of the piperidine ring at various positions

  • Limited electrophilic aromatic substitution on the difluorophenyl ring

  • Reactions involving the methylene bridge

  • Salt formation or exchange reactions at the protonated nitrogen

The specific reactivity pattern would be valuable in designing synthetic routes that utilize this compound as an intermediate in the preparation of more complex structures.

Applications in Pharmaceutical Research

Drug Development Considerations

In drug development, compounds like 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride serve important roles:

  • As scaffolds that can be further modified to enhance specific biological activities

  • As building blocks in the construction of more complex pharmaceutical candidates

  • As pharmacophores that directly interact with biological targets

  • As intermediates in convergent synthesis approaches to complex drugs

The incorporation of fluorine atoms at specific positions is a deliberate medicinal chemistry strategy that can enhance metabolic stability, alter lipophilicity, and modify binding characteristics. The 2,5-difluoro substitution pattern may confer specific advantages in these contexts compared to alternative fluorination patterns.

Comparison with Related Compounds

Structural Analogs

Understanding the relationship between 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships. The table below compares this compound with related fluorinated piperidine derivatives:

CompoundCAS NumberMolecular FormulaMolecular WeightFluorine PositioningReference
4-[(2,5-Difluorophenyl)methyl]piperidine HCl149986-59-4C12H16ClF2N247.71 g/mol2,5-positions
4-[(2,6-Difluorophenyl)methyl]piperidine HCl193357-87-8C12H16ClF2N247.71 g/mol2,6-positions
4-[(3,5-Difluorophenyl)methyl]piperidine HCl782504-61-4C12H16ClF2N247.71 g/mol3,5-positions

These compounds share identical molecular formulas and weights but differ in the positioning of fluorine atoms on the phenyl ring. This structural variation can significantly impact their chemical behavior, biological activity, and pharmaceutical properties.

Impact of Structural Variations

The positioning of fluorine substituents on the phenyl ring can have several significant effects:

  • Electronic distribution: Different fluorine positions alter the electron density distribution throughout the molecule

  • Steric effects: The spatial arrangement of fluorine atoms influences molecular conformation and binding interactions

  • Metabolic stability: Fluorine positioning affects susceptibility to metabolic degradation

  • Lipophilicity: Changes in fluorine positioning can modify partition coefficients and membrane permeability

  • Binding affinity: Different structural isomers may interact differently with biological receptors and enzyme active sites

These variations highlight the importance of precise structural control in the development of fluorinated compounds for pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator